Hexapeptide-42

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

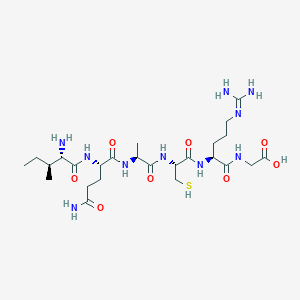

Hexapeptide-42, également connu sous le nom de Caspaline 14™, est un peptide synthétique composé des acides aminés isoleucine, glutamine, alanine, cystéine, arginine et glycine. Ce composé est connu pour sa capacité à activer la caspase-14, une enzyme protéolytique exprimée dans l'épiderme, qui joue un rôle crucial dans le métabolisme de la filaggrine. La filaggrine est essentielle pour maintenir l'hydratation de la peau et sa fonction de barrière .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'Hexapeptide-42 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique en croissance. Le processus implique les étapes suivantes :

Attachement du premier acide aminé : à une résine solide.

Déprotection : du groupe réactif de l'acide aminé.

Couplage : du prochain acide aminé à l'aide de réactifs de couplage comme le HBTU ou le DIC.

Répétition : des étapes de déprotection et de couplage jusqu'à obtention de la séquence peptidique souhaitée.

Clivage : du peptide de la résine à l'aide d'un réactif de clivage comme l'acide trifluoroacétique (TFA).

Méthodes de production industrielle : En milieu industriel, la production d'this compound implique une SPPS à grande échelle avec des synthétiseurs peptidiques automatisés. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes de qualité rigoureuses .

Analyse Des Réactions Chimiques

Types de réactions : L'Hexapeptide-42 peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu cystéine peut former des ponts disulfures dans des conditions oxydantes.

Réduction : Les ponts disulfures peuvent être réduits à des groupes thiol libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT).

Substitution : Les résidus d'acides aminés peuvent être modifiés par des réactions de substitution pour modifier les propriétés du peptide.

Réactifs et conditions communs :

Oxydation : Peroxyde d'hydrogène ou iode dans des conditions douces.

Réduction : DTT ou β-mercaptoéthanol en solutions aqueuses.

Substitution : Esters de N-hydroxysuccinimide (NHS) pour des modifications spécifiques des acides aminés.

Produits principaux :

Oxydation : Formation de peptides liés par des ponts disulfures.

Réduction : Régénération de groupes thiol libres.

Substitution : Peptides modifiés avec des groupes fonctionnels modifiés.

Applications De Recherche Scientifique

L'Hexapeptide-42 a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Étudié pour son rôle dans l'hydratation de la peau et sa fonction de barrière, en particulier en relation avec l'activation de la caspase-14.

Médecine : Exploré pour son potentiel dans les produits de soins de la peau anti-âge en raison de sa capacité à protéger l'ADN des dommages induits par les UVB et à améliorer les mécanismes de réparation de la peau.

Industrie : Incorporé dans des formulations cosmétiques comme agent anti-âge et hydratant

5. Mécanisme d'action

L'this compound exerce ses effets en activant la caspase-14, qui est impliquée dans la conversion enzymatique de la profilaggrine en filaggrine pendant la différenciation terminale des kératinocytes. Ce processus améliore l'hydratation de la peau en augmentant les niveaux de facteurs naturels d'hydratation (NMF) dérivés des métabolites de la filaggrine. De plus, l'this compound protège l'ADN des dommages induits par les UVB et stimule les mécanismes de réparation, améliorant ainsi la fonction de barrière de la peau et réduisant le photovieillissement .

Mécanisme D'action

Hexapeptide-42 exerts its effects by activating Caspase-14, which is involved in the enzymatic conversion of profilaggrin to filaggrin during the terminal differentiation of keratinocytes. This process enhances skin hydration by increasing the levels of natural moisturizing factors (NMFs) derived from filaggrin metabolites. Additionally, this compound protects DNA from UVB-induced damage and stimulates repair mechanisms, thereby improving skin barrier function and reducing photoaging .

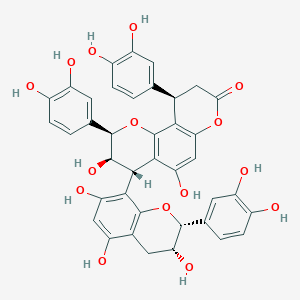

Comparaison Avec Des Composés Similaires

L'Hexapeptide-42 peut être comparé à d'autres peptides utilisés dans les soins de la peau, tels que :

Palmitoyl Hexapeptide-12 : Connu pour stimuler la synthèse du collagène et de l'élastine, améliorant l'élasticité de la peau.

Acetyl Hexapeptide-8 : Souvent utilisé pour ses propriétés anti-rides en inhibant la libération de neurotransmetteurs.

Copper Tripeptide-1 : Favorise la cicatrisation des plaies et la régénération de la peau.

Unicité de l'this compound : L'this compound est unique par son activation spécifique de la caspase-14, qui influence directement le métabolisme de la filaggrine et l'hydratation de la peau. Ce mécanisme ciblé le distingue des autres peptides qui se concentrent principalement sur la synthèse du collagène ou l'inhibition des neurotransmetteurs .

Propriétés

Formule moléculaire |

C25H46N10O8S |

|---|---|

Poids moléculaire |

646.8 g/mol |

Nom IUPAC |

2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C25H46N10O8S/c1-4-12(2)19(27)24(43)34-15(7-8-17(26)36)22(41)32-13(3)20(39)35-16(11-44)23(42)33-14(6-5-9-30-25(28)29)21(40)31-10-18(37)38/h12-16,19,44H,4-11,27H2,1-3H3,(H2,26,36)(H,31,40)(H,32,41)(H,33,42)(H,34,43)(H,35,39)(H,37,38)(H4,28,29,30)/t12-,13-,14-,15-,16-,19-/m0/s1 |

Clé InChI |

YFZLOSPYPVFKGG-GGDDPFQJSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)

![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)

![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B12379951.png)

![4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine](/img/structure/B12379986.png)